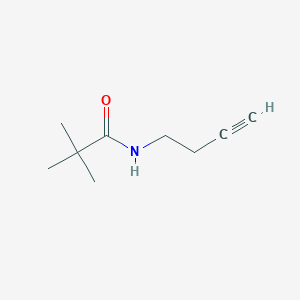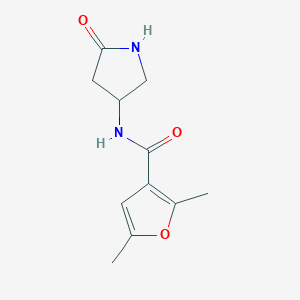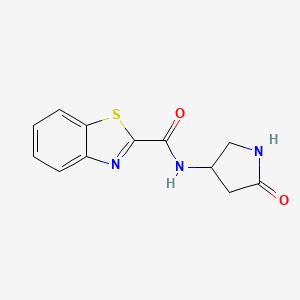
N-(but-3-yn-1-yl)-2,2-dimethylpropanamide
Vue d'ensemble
Description
N-(but-3-yn-1-yl)-2,2-dimethylpropanamide, also known as N-butyl-2,2-dimethylpropionamide, is a synthetic compound commonly used in laboratory experiments. It is a colorless, odorless and non-toxic compound with a molecular weight of 142.23 g/mol. This compound is insoluble in water, but soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). N-butyl-2,2-dimethylpropionamide has been widely used in a variety of scientific research applications due to its unique properties and versatility.
Applications De Recherche Scientifique
N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide has been used in a variety of scientific research applications. It has been used as a solvent for the synthesis of organic compounds, as a reaction medium for the polymerization of vinyl monomers, and as a catalyst for the synthesis of polymers. It has also been used as a model compound for studying the structure-activity relationships of drug molecules. In addition, it has been used to study the physical and chemical properties of various organic compounds.
Mécanisme D'action
N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide is a non-toxic compound and does not interact with biological systems. It is believed to act as a solvent and a reactant in laboratory experiments. It is also believed to act as a stabilizing agent in certain reactions.
Biochemical and Physiological Effects
N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide is a non-toxic compound and does not interact with biological systems. It does not have any known biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide has several advantages for laboratory experiments. It is a non-toxic compound with a low boiling point and high solubility in common organic solvents. It is also a relatively inexpensive compound and is readily available. However, it is not very stable in air and is sensitive to light and heat.
Orientations Futures
N-(but-3-yn-1-yl)-2,2-dimethylpropanamidedimethylpropionamide is a versatile compound that has many potential applications in the laboratory. Future research should focus on exploring new synthesis methods and investigating the properties of the compound in different solvents. Additionally, further research should be conducted to determine if the compound has any potential applications in the medical field. Finally, research should be conducted to investigate the potential toxicity of the compound and its potential interactions with biological systems.
Propriétés
IUPAC Name |
N-but-3-ynyl-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-5-6-7-10-8(11)9(2,3)4/h1H,6-7H2,2-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBVXYZXSMZNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(but-3-yn-1-yl)pivalamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6506260.png)
![4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506266.png)
![4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506267.png)
![4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506280.png)
![N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide](/img/structure/B6506283.png)
![N-cyclopropyl-3-(4-fluorophenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6506294.png)

![N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B6506302.png)


![3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6506329.png)
![1-(3-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6506337.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6506340.png)
![N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6506352.png)